molecular formula C12H10F2N2OS2 B2383069 3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide CAS No. 942009-60-1

3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide

Cat. No. B2383069
M. Wt: 300.34
InChI Key: ZFNZHGNTKNFGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMF-TB and is synthesized through a specific method. DMF-TB has been shown to have a mechanism of action that targets specific biochemical pathways, resulting in various physiological effects.

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives exhibit a wide array of biological activities, making them crucial in medicinal chemistry. The benzothiazole nucleus is foundational in several biologically active compounds, demonstrating antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. These derivatives have been incorporated into the molecular structures of numerous potent drugs, such as Frentizole, Pramipexole, Thioflavin T, and Riluzole, showcasing the benzothiazole skeleton's significant role in therapeutic agent development (Sumit, Arvind Kumar, & A. Mishra, 2020).

Benzothiazoles in Synthetic Applications

Benzothiazoles are not only important in medicinal chemistry but also play a vital role in synthetic chemistry. Their involvement in the synthesis of various compounds, particularly those with potential pharmacological applications, highlights their versatility and utility in creating biologically active molecules. The synthesis and utility of benzothiazoles and their derivatives in producing compounds with significant biological activities are well-documented, demonstrating their potential in designing new therapeutic agents (M. Ibrahim, 2011).

Antioxidant and Anti-inflammatory Agents

Benzothiazole derivatives have also been investigated for their potential as antioxidant and anti-inflammatory agents. Research focusing on benzofused thiazole derivatives evaluated their in vitro antioxidant and anti-inflammatory activities, revealing compounds with significant anti-inflammatory activity and potential antioxidant capacity. Such studies underscore the therapeutic potential of benzothiazole derivatives in managing inflammatory conditions and oxidative stress, highlighting their importance in drug development (Dattatraya G. Raut et al., 2020).

Structural Activity Relationship in Medicinal Chemistry

The structural activity relationship (SAR) of benzothiazole derivatives in medicinal chemistry further emphasizes their significance. Benzothiazole compounds possess various pharmacological activities with minimal toxic effects, and their derivatives have shown enhanced activities. This demonstrates the benzothiazole scaffold's role as a critical moiety in medicinal chemistry, with applications across anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer treatments (M. Bhat & S. L. Belagali, 2020).

properties

IUPAC Name

3,4-difluoro-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2OS2/c1-18-5-8-6-19-12(15-8)16-11(17)7-2-3-9(13)10(14)4-7/h2-4,6H,5H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNZHGNTKNFGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide

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